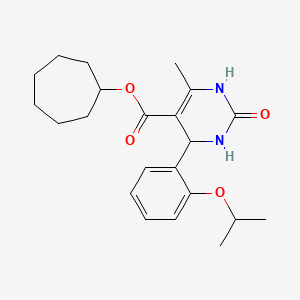![molecular formula C15H20N2O5S2 B4955216 1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4955216.png)
1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid, commonly referred to as PTSP, is a synthetic compound that has gained significant attention for its potential applications in scientific research. PTSP is a thienopyridine derivative that is structurally similar to other compounds that have been used as inhibitors of various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of PTSP involves its ability to bind to specific sites on enzymes and receptors, thereby inhibiting their activity. PTSP has been shown to bind to the ATP-binding site of PKC, preventing its activation and subsequent downstream signaling. Similarly, PTSP binds to the glycine site of the NMDA receptor, inhibiting its activation and subsequent calcium influx.
Biochemical and Physiological Effects:
PTSP has been found to have a range of biochemical and physiological effects, depending on the specific enzyme or receptor that it inhibits. Inhibition of PKC has been shown to reduce cell proliferation and induce apoptosis in various cell types, including cancer cells. Inhibition of the NMDA receptor has been shown to reduce synaptic plasticity and impair learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of PTSP is its high potency and specificity for its target enzymes and receptors. This makes it a valuable tool for studying the role of these molecules in various cellular processes. However, PTSP also has some limitations, including its potential off-target effects and toxicity at high concentrations. Additionally, PTSP may not be suitable for studying the effects of chronic inhibition of enzymes or receptors, as it is a reversible inhibitor.
Direcciones Futuras
There are several future directions for research on PTSP and its applications in scientific research. One area of interest is the development of more potent and selective inhibitors of PKC and other enzymes and receptors that are involved in various cellular processes. Additionally, further studies are needed to investigate the long-term effects of PTSP inhibition on cellular processes and to determine its potential therapeutic applications in various diseases, including cancer and neurological disorders. Finally, the development of new methods for the synthesis of PTSP and related compounds may also be of interest to researchers in this field.
In conclusion, PTSP is a synthetic compound that has gained significant attention for its potential applications in scientific research. It is a potent inhibitor of various enzymes and receptors and has been widely used to study the role of these molecules in various cellular processes. While PTSP has several advantages as a research tool, it also has some limitations and potential off-target effects that must be considered. Future research on PTSP and related compounds is needed to fully understand their potential applications in scientific research and their therapeutic potential.
Métodos De Síntesis
The synthesis of PTSP involves the reaction of 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid with piperidine-4-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of PTSP as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
PTSP has been widely used in scientific research as a potent inhibitor of various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PTSP has also been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor that plays a critical role in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c18-14(16-7-3-11(4-8-16)15(19)20)13-9-12(10-23-13)24(21,22)17-5-1-2-6-17/h9-11H,1-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOSAJMKIHUDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide](/img/structure/B4955148.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4955165.png)
![ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B4955173.png)


![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4955191.png)
![4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)

![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)

![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)